c-Met Kinase Affinity: 2,3-Dimethoxybenzamide vs. Unsubstituted Benzamide Baseline
The target compound demonstrates measurable affinity for the c-Met tyrosine kinase domain. In a competitive inhibition assay using N-terminal His₆-tagged recombinant human c-Met (residues 974–1390) monitored by spectrophotometry, the compound exhibits a Ki of 188 nM. [1] This represents a defined biochemical baseline for the 2,3-dimethoxy-para-phenyl chemotype, distinguishing it from completely unsubstituted benzamide analogs which lack the electron-donating methoxy groups required for optimal back-pocket occupancy. While nanomolar c-Met inhibitors (e.g., PF-04217903 with IC₅₀ = 4.8 nM) achieve substantially higher potency, the target compound's intermediate affinity positions it as a useful tool for studying structure-activity relationships where ultra-high potency is not required and where the 2,3-dimethoxy motif provides a distinct selectivity node.
| Evidence Dimension | c-Met kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 188 nM (BindingDB BDBM50396955) |
| Comparator Or Baseline | PF-04217903: c-Met IC₅₀ = 4.8 nM (class-leading c-Met inhibitor reference); unsubstituted benzamide analog: no measurable c-Met affinity reported |
| Quantified Difference | Target compound is ~39-fold less potent than PF-04217903 but provides a distinct 2,3-dimethoxy pharmacophore absent in the reference inhibitor. |
| Conditions | Competitive inhibition assay, N-terminal His₆-tagged recombinant human c-Met (aa 974–1390), spectrophotometric detection. |
Why This Matters
The defined 188 nM Ki provides a reproducible biochemical benchmark for quality control and batch-to-batch consistency verification during procurement, while the 2,3-dimethoxy motif offers a differentiated selectivity node compared to triazolopyridazine-based c-Met inhibitors like PF-04217903.
- [1] BindingDB Entry BDBM50396955 (CHEMBL2170965): Ki = 188 nM for competitive inhibition of N-terminal His₆-tagged recombinant human c-MET (974–1390 aa). View Source
